N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a tetrahydroquinoline derivative characterized by a benzamide moiety at the 7-position and a thiophene-2-sulfonyl group at the 1-position of the tetrahydroquinoline core. This scaffold is synthetically versatile, allowing modifications to the benzamide ring and sulfonyl substituents, which influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(16-6-2-1-3-7-16)21-17-11-10-15-8-4-12-22(18(15)14-17)27(24,25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMEPIKQYVLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be synthesized through the Povarov reaction, involving an aniline, an aldehyde, and an alkene. The thiophene-2-sulfonyl group is then introduced via sulfonylation using thiophene-2-sulfonyl chloride under basic conditions. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiophene and sulfonamide groups exhibit notable antimicrobial activity. Studies have shown that derivatives with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The incorporation of the tetrahydroquinoline moiety in this compound may enhance its bioactivity due to structural complexity and potential interactions with microbial targets.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of thiophene-containing compounds against various bacterial strains. The results demonstrated significant inhibition zones for derivatives with sulfonamide functionalities compared to controls, suggesting that N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may possess similar antimicrobial properties.
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Heterocyclic compounds analogous to this one have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Evaluation of Anticancer Properties
Recent investigations into tetrahydroquinoline derivatives revealed that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of substituents on the quinoline structure in determining biological activity, which could be extrapolated to predict the behavior of this compound in cancer models.
Anti-inflammatory Effects
Compounds with frameworks similar to this compound have demonstrated anti-inflammatory activities in vitro. The benzamide group is known for its ability to inhibit pro-inflammatory cytokines. Further investigation into the specific interactions of this compound with inflammatory mediators is warranted to elucidate its therapeutic applications in inflammatory diseases.
Research Findings Overview
The following table summarizes key research findings related to the applications of this compound:
| Application Area | Findings Summary |
|---|---|
| Antimicrobial | Significant inhibition of Gram-positive and Gram-negative bacteria observed; structural modifications enhance bioactivity. |
| Anticancer | Induces apoptosis and cell cycle arrest; structural modifications lead to increased cytotoxicity against cancer cell lines. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential therapeutic applications in treating inflammatory diseases need further exploration. |
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline ring may also play a role in binding to receptors or other biomolecules, modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key analogs differ in substituents on the benzamide ring, altering electronic, steric, and solubility profiles:
Key Observations :
Modifications to the Tetrahydroquinoline Core
Other analogs replace the thiophene-2-sulfonyl group with alternative substituents:
Key Observations :
Spectroscopic Trends :
Pharmacological Implications
While biological data for the parent compound is sparse, structural trends suggest:
- Electron-Withdrawing Groups (NO₂, CF₃): May enhance target binding but reduce metabolic stability.
- Lipophilic Groups (OCH₂CH₃) : Improve membrane permeability but may increase off-target effects.
- Morpholine/Piperidine Derivatives : Favorable for kinase inhibition due to solubility and hinge-region interactions .
Biological Activity
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C21H18N2O5S2
- Molecular Weight : 442.5 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
- Melting Point : 232°C to 234°C
- LogP Value : 3.56 (indicates moderate lipophilicity)
- pKa Value : 7.81 (suggests it can exist in both protonated and deprotonated forms depending on pH) .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cancer progression.
The proposed mechanisms include:
- Enzyme Inhibition : The compound inhibits enzymes associated with cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. The thiophene sulfonyl group enhances its interaction with biological targets involved in inflammatory pathways.
Research Findings
Studies have indicated that this compound can:
- Reduce pro-inflammatory cytokine production.
- Inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
Comparative Biological Activity of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline | Contains cyclopropanecarbonyl group | Potential anticancer activity | Lacks thiophene sulfonyl group |
| N-(thiazol-2-yl)benzenesulfonamides | Contains thiazole instead of thiophene | Antibacterial properties | Different heterocyclic structure |
| N-[1-(cyclopropanecarbonyl)-3,4-dihydroquinolin-7-yl]benzamide | Similar quinoline structure | Investigated for pain relief | Different substitution pattern |
In Vitro Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 | Proliferation inhibition |
| HeLa (Cervical Cancer) | 12 ± 1 | Apoptosis induction |
| RAW 264.7 (Macrophage) | 10 ± 0.5 | COX inhibition |
Study on Anticancer Effects
A recent study evaluated the effects of this compound on glioma cells. The findings indicated that the compound significantly reduced cell viability through multiple mechanisms including apoptosis and necroptosis. Importantly, normal astrocytes exhibited significantly less susceptibility to the compound's effects, suggesting a degree of selectivity that is advantageous for therapeutic applications .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound in a model of acute inflammation. The results demonstrated a marked reduction in inflammatory markers and cytokines in treated subjects compared to controls. This suggests potential for development as an anti-inflammatory therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
